molecular formula C9H13F3N2O B8544769 1-(4-Cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone

1-(4-Cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone

Cat. No. B8544769
M. Wt: 222.21 g/mol
InChI Key: VVDHSTZVIDGPGI-UHFFFAOYSA-N
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Patent
US08680273B2

Procedure details

To 1-(4-cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone (444.4 mg, 2 mmol) was added a mixture of HCl/IPA (5-6N, 2 mL). Solids were observed to precipitate immediately after the HCl/IPA was added. The resulting suspension was stirred for 5 h. Heptane (2 mL) was then added to the reaction mixture, followed by addition of IPA (2 mL). The resulting suspension was stirred for 0.5 h at ambient temperature. The solids were filtered off using a medium glass sintered funnel with a filter paper on the top. The reaction flask was rinsed with IPA (3 mL) and the rinse was used to wash the solids. The solid was washed a second time with fresh IPA (2 mL). The solids were dried at ambient temperature and house vacuum to yield the title compound as a white crystalline solid.
Quantity
444.4 mg
Type
reactant
Reaction Step One
Name
HCl IPA
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7](C(=O)C(F)(F)F)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[ClH:16].CC(O)C>>[ClH:16].[ClH:16].[CH:1]1([N:4]2[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]2)[CH2:3][CH2:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
444.4 mg
Type
reactant
Smiles
C1(CC1)N1CCN(CC1)C(C(F)(F)F)=O
Step Two
Name
HCl IPA
Quantity
2 mL
Type
reactant
Smiles
Cl.CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate immediately after the HCl/IPA
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Heptane (2 mL) was then added to the reaction mixture
ADDITION
Type
ADDITION
Details
followed by addition of IPA (2 mL)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 0.5 h at ambient temperature
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
The reaction flask was rinsed with IPA (3 mL)
WASH
Type
WASH
Details
to wash the solids
WASH
Type
WASH
Details
The solid was washed a second time with fresh IPA (2 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried at ambient temperature

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.Cl.C1(CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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